N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 681268-71-3
VCID: VC7321858
InChI: InChI=1S/C18H14FN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23)
SMILES: C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4
Molecular Formula: C18H14FN3OS
Molecular Weight: 339.39

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 681268-71-3

Cat. No.: VC7321858

Molecular Formula: C18H14FN3OS

Molecular Weight: 339.39

* For research use only. Not for human or veterinary use.

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 681268-71-3

Specification

CAS No. 681268-71-3
Molecular Formula C18H14FN3OS
Molecular Weight 339.39
IUPAC Name N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C18H14FN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23)
Standard InChI Key MZZSVADFZYBURJ-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS No. 681268-71-3) is characterized by the molecular formula C₁₈H₁₄FN₃OS and a molecular weight of 339.39 g/mol. Its IUPAC name, N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, reflects the integration of three key structural components:

  • A thieno[3,4-c]pyrazole core, a bicyclic system fusing a thiophene ring with a pyrazole ring.

  • A benzamide group attached at the pyrazole’s 3-position.

  • A 4-fluorophenyl substituent at the pyrazole’s 2-position.

The compound’s SMILES representation, C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4, and InChIKey, MZZSVADFZYBURJ-UHFFFAOYSA-N, further delineate its connectivity and stereochemical features. The fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the benzamide moiety contributes to hydrogen bonding interactions .

Synthesis and Optimization

The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multi-step organic reactions, as outlined below:

Key Synthetic Steps

  • Formation of the Thieno[3,4-c]pyrazole Core:

    • Cyclization of 3-bromothiophene derivatives with hydrazine hydrate under reflux conditions generates the pyrazole ring.

    • Subsequent sulfur incorporation via thiophene ring closure completes the bicyclic system.

  • Introduction of the 4-Fluorophenyl Group:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the fluorophenyl substituent to the pyrazole’s 2-position.

  • Benzamide Coupling:

    • Amidation reactions between the pyrazole-3-amine intermediate and benzoyl chloride yield the final product.

Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for coupling reactions.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps.

  • Temperature: Reactions typically proceed at 80–100°C to optimize yield and purity.

ParameterValue/Details
Yield45–60% (dependent on step optimization)
Purity>95% (HPLC-confirmed)
Key Intermediate5-Bromo-1H-thieno[3,4-c]pyrazol-3-amine

Biological Activity and Mechanistic Insights

Pharmacological Properties

N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibits promising bioactivity, as inferred from structural analogs and preliminary studies:

  • Anti-Inflammatory Activity:
    Thieno[3,4-c]pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) production, with IC₅₀ values in the nanomolar range .

  • Anticancer Potential:
    These compounds induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) by modulating Bcl-2/Bax ratios and caspase-3 activation.

  • Analgesic Effects:
    In vivo models demonstrate reduced nociceptive response in thermal and chemical pain assays.

Mechanism of Action

The fluorophenyl and benzamide groups synergistically enhance target binding:

  • The fluorine atom increases electronegativity, improving interactions with enzymatic active sites.

  • The benzamide moiety forms hydrogen bonds with residues like Arg132 in COX-2 .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when compared to related derivatives:

Compound NameMolecular FormulaKey DifferencesBiological Activity
4-(N,N-Diethylsulfamoyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide C₂₁H₂₂FN₃O₃S₂Sulfamoyl group replaces benzamideReduced COX-2 inhibition
2,5-Dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide C₁₈H₁₂Cl₂FN₃OSDichloro substitution on benzamideEnhanced cytotoxicity in HeLa cells

Applications and Future Directions

Current Applications

  • Drug Discovery: Serves as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Chemical Probes: Used to study kinase signaling pathways, particularly those involving GSK-3β and CDK5 .

Challenges and Opportunities

  • Solubility Limitations: The compound’s low aqueous solubility (<1 mg/mL) necessitates formulation advancements.

  • Target Specificity: Further structural modifications could minimize off-target effects in kinase inhibition .

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